L-threo-Droxidopa-13C2,15N: A Technical Guide for Researchers
L-threo-Droxidopa-13C2,15N: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-threo-Droxidopa-13C2,15N is a stable isotope-labeled version of Droxidopa, a synthetic amino acid precursor of the neurotransmitter norepinephrine. This isotopically labeled form serves as a critical tool in pharmaceutical research and development, particularly in the fields of pharmacokinetics, pharmacodynamics, and clinical pharmacology. The incorporation of two carbon-13 (¹³C) atoms and one nitrogen-15 (¹⁵N) atom allows for the precise differentiation and quantification of the administered drug from its endogenous counterparts within biological systems. This technical guide provides an in-depth overview of L-threo-Droxidopa-13C2,15N, its applications, and the methodologies associated with its use.
Droxidopa itself is a prodrug that is enzymatically converted to norepinephrine in the body.[1] It is clinically used for the treatment of neurogenic orthostatic hypotension (NOH), a condition characterized by a significant drop in blood pressure upon standing, often associated with neurological disorders such as Parkinson's disease, multiple system atrophy, and pure autonomic failure.[1][2] By increasing norepinephrine levels, Droxidopa helps to restore vascular tone and mitigate the symptoms of NOH.[3] The use of L-threo-Droxidopa-13C2,15N as an internal standard in analytical methods ensures the accuracy and precision of Droxidopa quantification in biological matrices, which is essential for regulatory submissions and clinical trial data integrity.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₇¹³C₂H₁₁¹⁵NO₄ |
| Molecular Weight | 216.07 g/mol |
| Isotopic Enrichment | Carbon-13, Nitrogen-15 |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
Mechanism of Action and Signaling Pathway
Droxidopa exerts its pharmacological effect by serving as a direct precursor to norepinephrine.[3] Unlike norepinephrine, Droxidopa can cross the blood-brain barrier.[4] The conversion of Droxidopa to norepinephrine is catalyzed by the enzyme L-aromatic amino acid decarboxylase (AADC), also known as DOPA decarboxylase. This conversion occurs in both the peripheral and central nervous systems.[3] The resulting norepinephrine then acts on adrenergic receptors to elicit a physiological response.
The signaling pathway initiated by norepinephrine involves the activation of α- and β-adrenergic receptors, which are G-protein coupled receptors. The specific downstream effects depend on the receptor subtype and the tissue in which it is expressed.
Caption: Droxidopa to Norepinephrine Signaling Pathway.
Clinical Efficacy of Droxidopa in Neurogenic Orthostatic Hypotension
Clinical trials have demonstrated the efficacy of Droxidopa in improving the symptoms of neurogenic orthostatic hypotension. The following table summarizes key efficacy data from a randomized, placebo-controlled, phase 3 trial.
| Efficacy Outcome | Droxidopa (n=82) | Placebo (n=80) | p-value |
| Change in OHQ Composite Score | -1.83 ± 2.07 | -0.93 ± 1.69 | 0.003 |
| Change in Standing Systolic Blood Pressure (mmHg) | +11.2 | +3.9 | <0.001 |
OHQ: Orthostatic Hypotension Questionnaire. Data presented as mean ± standard deviation. A negative change in OHQ score indicates improvement.[1]
Pharmacokinetics of Droxidopa
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug. L-threo-Droxidopa-13C2,15N is an invaluable tool for such studies, as it allows for the precise measurement of the administered drug without interference from endogenous compounds. The following table presents pharmacokinetic parameters for unlabeled Droxidopa in healthy elderly subjects.
| Parameter | Value (300 mg single dose, fasted) |
| Tmax (hr) | 1.5 (0.5 - 5.0) |
| Cmax (ng/mL) | 1340 ± 386 |
| AUC0-t (ng·hr/mL) | 4280 ± 1170 |
| t1/2 (hr) | 2.7 ± 0.6 |
Data presented as mean ± standard deviation, except for Tmax which is median (range).
Experimental Protocols
Quantification of Droxidopa in Human Plasma using UPLC-MS/MS with a Labeled Internal Standard
The following is a representative protocol for the quantitative analysis of Droxidopa in human plasma, employing a stable isotope-labeled internal standard like L-threo-Droxidopa-13C2,15N for accurate quantification.
1. Sample Preparation:
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To 100 µL of human plasma, add 25 µL of an internal standard working solution (e.g., L-threo-Droxidopa-13C2,15N in a suitable solvent).
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Vortex mix for 30 seconds.
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Add 400 µL of methanol (protein precipitation agent) and vortex for 1 minute.
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Centrifuge at 13,000 rpm for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase.
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Inject a portion of the reconstituted sample into the UPLC-MS/MS system.
2. UPLC-MS/MS Conditions:
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UPLC System: Waters ACQUITY UPLC or equivalent.
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Column: ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) or equivalent.
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Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A suitable gradient to achieve separation of Droxidopa and the internal standard.
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Flow Rate: 0.4 mL/min.
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Column Temperature: 40°C.
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Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) with an electrospray ionization (ESI) source.
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Ionization Mode: Positive.
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Multiple Reaction Monitoring (MRM) Transitions:
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Droxidopa: m/z 214.1 → 196.1
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L-threo-Droxidopa-13C2,15N: m/z 217.1 → 199.1 (example transition, would need to be optimized)
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3. Data Analysis:
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Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
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A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.
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The concentration of Droxidopa in the plasma samples is determined by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Visualization
The use of a stable isotope-labeled internal standard is a cornerstone of modern bioanalytical workflows for pharmacokinetic studies. The following diagram illustrates a typical workflow.
Caption: Pharmacokinetic Study Workflow with Labeled IS.
Conclusion
L-threo-Droxidopa-13C2,15N is an indispensable tool for researchers and scientists in the pharmaceutical industry. Its use as an internal standard in bioanalytical methods provides the necessary accuracy and precision for the quantification of Droxidopa in biological matrices. This, in turn, is fundamental for the robust characterization of the drug's pharmacokinetic and pharmacodynamic properties, ultimately supporting the development of safe and effective therapies for conditions such as neurogenic orthostatic hypotension. The detailed methodologies and data presented in this guide are intended to support the design and execution of rigorous scientific investigations involving Droxidopa and its isotopically labeled analogue.
References
- 1. Comparison of the Pharmacokinetics of Droxidopa After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
